1-(1,3-Benzodioxol-5-yl)-4-[3-(3-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to "1-(1,3-Benzodioxol-5-yl)-4-[3-(3-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone" often involves multi-step synthetic routes that incorporate the formation of oxadiazole rings and subsequent functionalization. For example, Kharchenko et al. (2008) describe a one-pot condensation method leading to the formation of related bicyclic systems, where the structures were confirmed using IR, 1H NMR, and mass spectrometry (Kharchenko, Detistov, & Orlov, 2008).
Scientific Research Applications
Synthesis and Biological Activity
- A study by Kharchenko et al. (2008) discusses the synthesis of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems, including derivatives similar to the compound . The biological activity of these compounds was predicted using the PASS prediction tool, indicating potential applications in drug discovery and development (Kharchenko, Detistov, & Orlov, 2008).
Anticancer Potential
- Zhang et al. (2005) identified a structurally related compound, 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, as a novel apoptosis inducer with potential anticancer properties. Their study highlights the importance of the oxadiazole ring and its derivatives in cancer treatment research (Zhang et al., 2005).
Antitubercular Activity
- Research by Joshi et al. (2015) on pyrrole derivatives, including those with 1,3,4-oxadiazole rings, demonstrated moderate to good antitubercular activity. These findings suggest the potential of such compounds in developing treatments for tuberculosis (Joshi, More, Kulkarni, Nelaguddad, & Kulkarni, 2015).
Safety And Hazards
This would involve looking at any safety concerns or hazards associated with the compound. This could include its toxicity, any risks it poses to health or the environment, and any precautions that need to be taken when handling it.
Future Directions
This would involve looking at what future research could be done with the compound. This could include potential applications, modifications that could be made to its structure, or new reactions it could be used in.
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properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O4/c23-16-6-12(18-20-17(21-26-18)11-2-1-5-19-8-11)9-22(16)13-3-4-14-15(7-13)25-10-24-14/h1-5,7-8,12H,6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKABPZDHINOKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)C4=NC(=NO4)C5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2H-1,3-Benzodioxol-5-YL)-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]pyrrolidin-2-one |
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